molecular formula C14H16F2N6O4S B1139313 Fluconazole (mesylate) CAS No. 159532-41-9

Fluconazole (mesylate)

Cat. No.: B1139313
CAS No.: 159532-41-9
M. Wt: 402.38 g/mol
InChI Key: DWJUZHMCPBPNFH-UHFFFAOYSA-N
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Scientific Research Applications

UK 49858 mesylate has a wide range of scientific research applications, including:

Mechanism of Action

Fluconazole works like other azoles and is a potent inhibitor of ergosterol biosynthesis through its action on the cytochrome P-450- dependent enzyme, lanosterol 14 -demethylase . Ergosterol is the principal sterol in the membrane of susceptible fungal cells. Depletion of ergosterol, and accumulation of methylated sterols leads to disruptions in membrane structure and function .

Safety and Hazards

Fluconazole should be used with caution as it can interact with many drugs . It is recommended to avoid contact with eyes, skin, and clothing. When handling, use appropriate personal protective equipment .

Future Directions

Fluconazole is a commonly prescribed first-generation triazole antifungal. Although the toxicity profile of fluconazole has been evaluated in clinical trials, there are scant data regarding its tolerability with long-term therapy . A significant number of patients receiving long-term fluconazole therapy for coccidioidomycosis experienced adverse effects. Of these, around two-thirds required a therapeutic change . These findings are representative of the adverse effect profile of long-term fluconazole therapy as it is used in clinical practice for coccidioidomycosis as opposed to use in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UK 49858 mesylate involves the formation of the triazole ring and subsequent mesylation. The key steps include:

Industrial Production Methods: Industrial production of UK 49858 mesylate follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: UK 49858 mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Uniqueness: UK 49858 mesylate is unique in its high oral bioavailability and specific activity against Candida species. It is also known for its relatively low toxicity compared to other antifungal agents .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O.CH4O3S/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;1-5(2,3)4/h1-3,6-9,22H,4-5H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJUZHMCPBPNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159532-41-9
Record name 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159532-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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